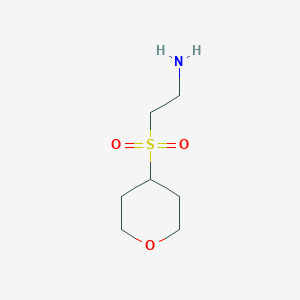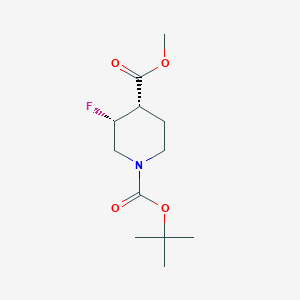
cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate: is a chemical compound with the molecular formula C12H20FNO4 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and tert-butyl esters. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets .
Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may be leveraged in the design of new polymers or coatings .
Mechanism of Action
The mechanism of action of cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate involves its interaction with molecular targets through its fluorine and tert-butyl groups. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparison with Similar Compounds
- tert-Butyl 3,4-cis-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
- cis-1-tert-butyl-4-methyl-cyclohexane
- cis-1-tert-butyl-4-chlorocyclohexane
Uniqueness: cis-1-tert-Butyl 4-methyl 3-fluoropiperidine-1,4-dicarboxylate is unique due to its specific combination of fluorine, tert-butyl, and methyl groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H20FNO4 |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl (3R,4S)-3-fluoropiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(16)14-6-5-8(9(13)7-14)10(15)17-4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
YUFJCQYJBJXLJH-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


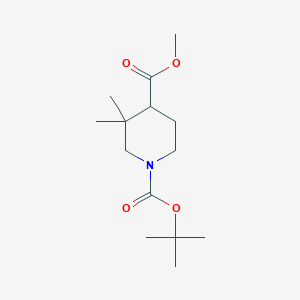
![tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)
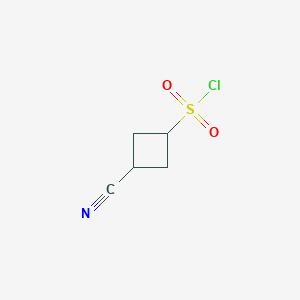
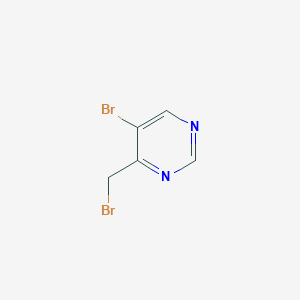
![Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13006342.png)
![7-Benzyl-9-(trifluoromethyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B13006350.png)
![Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13006357.png)


![7-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13006373.png)
![6-Chloro-4,5-dihydro-3H-benzo[c]azepine](/img/structure/B13006376.png)
![4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)
